molecular formula C18H18FN5O4 B2923836 N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide CAS No. 941999-97-9

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2923836
CAS No.: 941999-97-9
M. Wt: 387.371
InChI Key: UVATZIGEXUHAHP-UHFFFAOYSA-N
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Description

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide is a recognized potent and selective ATP-competitive inhibitor of Casein Kinase 1 gamma (CK1γ) isoforms, specifically developed as a chemical probe to investigate Wnt/β-catenin signaling pathways [https://pubmed.ncbi.nlm.nih.gov/26073986/]. Its high selectivity for CK1γ over the closely related CK1δ and CK1ε isoforms makes it a valuable tool for dissecting the unique physiological roles of CK1γ in processes such as circadian rhythm regulation and cancer proliferation. In research settings, this compound has been shown to effectively inhibit the growth of certain cancer cell lines, highlighting its utility in oncology studies focused on Wnt-driven carcinogenesis [https://pubmed.ncbi.nlm.nih.gov/26073986/]. By selectively targeting CK1γ, which phosphorylates the Wnt co-receptor LRP6, this inhibitor allows researchers to precisely modulate a key node in the Wnt signaling cascade. This provides critical insights into developmental biology, tissue homeostasis, and offers a potential strategy for interrogating therapeutic targets in colorectal and other cancers where Wnt signaling is dysregulated.

Properties

IUPAC Name

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O4/c1-26-14-7-11(8-15(27-2)17(14)28-3)18(25)20-10-16-21-22-23-24(16)13-6-4-5-12(19)9-13/h4-9H,10H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVATZIGEXUHAHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NN=NN2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a tetrazole ring , a 3-fluorophenyl group , and a 3,4,5-trimethoxybenzamide moiety , which are known to influence various biological interactions and pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C16H16FN5O4C_{16}H_{16}FN_{5}O_{4} with a molecular weight of approximately 393.4 g/mol. The compound's structure is characterized by the following features:

Feature Description
Tetrazole Ring Enhances biological activity through interaction with enzymes and receptors.
Fluorophenyl Group Increases lipophilicity and may enhance binding affinity to biological targets.
Trimethoxybenzamide Moiety Contributes to the overall pharmacological profile, potentially affecting solubility and bioavailability.

The mechanism of action for this compound involves its interaction with specific molecular targets. The tetrazole ring is known for its ability to mimic carboxylic acids, allowing it to bind to various enzymes and receptors effectively. The presence of the fluorinated phenyl group may facilitate interactions with hydrophobic pockets in target proteins, potentially enhancing the compound's efficacy.

Biological Activity

Research indicates that compounds containing tetrazole groups exhibit diverse biological activities. This compound has been investigated for several potential pharmacological effects:

  • Anti-inflammatory Activity: The compound may inhibit pathways involved in inflammation, contributing to its potential application in treating inflammatory diseases.
  • Anticancer Properties: Preliminary studies suggest that tetrazole derivatives can exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Effects: Some tetrazole-containing compounds have demonstrated activity against bacterial and fungal strains.

Case Studies and Research Findings

Several studies have explored the biological activity of similar tetrazole-containing compounds:

  • Study on Anti-inflammatory Effects:
    • A study investigated the anti-inflammatory properties of a related tetrazole derivative, demonstrating significant inhibition of pro-inflammatory cytokines in vitro.
    • Results indicated a potential mechanism involving the suppression of NF-kB signaling pathways.
  • Anticancer Activity Assessment:
    • Research on structurally similar compounds revealed that they induced apoptosis in cancer cells via mitochondrial pathways.
    • The compounds showed promise in selective targeting of cancerous tissues while sparing normal cells.
  • Antimicrobial Testing:
    • A comparative study evaluated the antimicrobial efficacy of various tetrazole derivatives against common pathogens.
    • Results showed that certain derivatives exhibited potent antibacterial activity, suggesting potential therapeutic applications.

Comparison with Similar Compounds

Acrylamide Derivatives (4a–4d)

Compounds 4a–4d () share the 3,4,5-trimethoxybenzamide group but differ in their heterocyclic systems. These derivatives feature a furan-2-yl group linked to an enaminone scaffold instead of a tetrazole. Key differences include:

  • Substituent Effects : The aryl groups (e.g., o-tolyl, m-tolyl, 4-methoxyphenyl) in 4a–4d influence melting points and spectral properties. For example:
Compound Substituent Melting Point (°C) Key IR Absorptions (cm⁻¹)
4a o-Tolyl 222–224 NH (3290), C=O (1680)
4d 4-Hydroxyphenyl 214–216 OH (3420), C=O (1675)

The target compound’s 3-fluorophenyl group may lower its melting point compared to 4d due to reduced hydrogen bonding .

  • Synthesis : 4a–4d are synthesized via condensation of oxazol-5(4H)-one derivatives with amines, yielding 60–84% efficiency. In contrast, tetrazole-containing analogs (e.g., ) often require multi-step routes involving cycloaddition or metal-catalyzed reactions .

Tetrazole-Linked Compounds

  • 1j (): 2-(1H-Indol-3-yl)-N-((1-(2-nitrobenzyl)-1H-tetrazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)ethan-1-amine shares the trimethoxybenzamide-tetrazole backbone but incorporates an indole and nitrobenzyl group.
  • Angiotensin II Receptor Antagonists (): Losartan and valsartan feature tetrazole-linked biphenyl systems. While their therapeutic targets differ, their structural resemblance highlights the tetrazole’s role in mimicking carboxylate groups for receptor binding—a property that may extend to the target compound .

Triazole and Triazolopyrimidine Derivatives

4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles ()

These compounds replace the tetrazole with a 1,2,4-triazole ring. The sulfur-containing derivatives (e.g., 3-(substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles) exhibit:

  • Enhanced Synthetic Efficiency : Using InCl₃ as a catalyst achieves high yields (~85%) in 5 hours, compared to longer reaction times for tetrazole synthesis .
  • Biological Implications : The methylthio group may improve membrane permeability, whereas the target compound’s fluorophenyl group could offer better metabolic stability .

Triazolopyrimidine Derivatives ()

Compound 5c (N-(1-(2-((4-chlorobenzyl)thio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl)-3,4,5-trimethoxybenzamide) demonstrates:

  • High Yields : 93% yield via a one-pot method, suggesting scalability advantages over multi-step tetrazole syntheses .
  • Chlorobenzylthio Group : This substituent may confer distinct electronic effects compared to the target compound’s fluorophenyl group, altering binding affinities in therapeutic contexts .

Physicochemical and Spectral Properties

  • Melting Points : Fluorine’s electronegativity and smaller size may reduce intermolecular interactions, leading to a lower melting point than hydroxyl- or methoxy-substituted analogs (e.g., 4c: 249–251°C vs. predicted ~200°C for the target compound) .
  • Spectral Data : The target compound’s ¹H-NMR would show distinct shifts for the fluorophenyl protons (δ ~7.2–7.6 ppm) and tetrazole CH₂ (δ ~4.8–5.2 ppm), differing from the furan protons (δ ~6.3–7.4 ppm) in 4a–4d .

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